pentyl N-(2-hydroxy-2-phenylethyl)carbamate
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Overview
Description
Pentyl N-(2-hydroxy-2-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a pentyl group, a hydroxy-phenylethyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl N-(2-hydroxy-2-phenylethyl)carbamate can be achieved through several methods. One common approach involves the reaction of pentyl alcohol with 2-hydroxy-2-phenylethyl isocyanate. The reaction typically occurs under mild conditions and may require a catalyst to enhance the reaction rate. Another method involves the use of carbamoyl chlorides, where pentyl alcohol reacts with 2-hydroxy-2-phenylethyl carbamoyl chloride in the presence of a base to form the desired carbamate .
Industrial Production Methods
Industrial production of carbamates often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes may also incorporate purification steps such as distillation or recrystallization to ensure high-quality products .
Chemical Reactions Analysis
Types of Reactions
Pentyl N-(2-hydroxy-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Pentyl N-(2-hydroxy-2-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of pentyl N-(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate various physiological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2-hydroxy-2-phenylethyl)carbamate
- Methyl N-(2-hydroxy-2-phenylethyl)carbamate
- Butyl N-(2-hydroxy-2-phenylethyl)carbamate
Uniqueness
Pentyl N-(2-hydroxy-2-phenylethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The pentyl group provides hydrophobic characteristics, while the hydroxy-phenylethyl group offers potential for hydrogen bonding and aromatic interactions. These features make it a versatile compound for various applications .
Properties
IUPAC Name |
pentyl N-(2-hydroxy-2-phenylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-3-7-10-18-14(17)15-11-13(16)12-8-5-4-6-9-12/h4-6,8-9,13,16H,2-3,7,10-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMRHUNAGJLTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NCC(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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